REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH:7]1(Br)[CH2:11][CH2:10][CH2:9][CH2:8]1.CN(C=O)C.[Br:18][C:19]1[CH:20]=[CH:21][C:22]([OH:28])=[C:23]([C:25](=[O:27])[CH3:26])[CH:24]=1>O>[Br:18][C:19]1[CH:20]=[CH:21][C:22]([O:28][CH:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)=[C:23]([C:25](=[O:27])[CH3:26])[CH:24]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
8.25 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)=O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)Br
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 60° C. for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 60° C. for 9 hours
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated sodium chloride aqueous solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was then purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1)
|
Type
|
CONCENTRATION
|
Details
|
The purified product was concentrated under reduced pressure
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)=O)OC1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |